N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide
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Overview
Description
N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a phenylethoxy group, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 2-hydroxy-2-phenylethanol with an appropriate amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and have diverse pharmacological activities.
Quinoline-2,4-diones: These compounds also feature a heterocyclic ring and are known for their biological and pharmacological activities.
Uniqueness
N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
131962-73-7 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[2-(2-hydroxy-2-phenylethoxy)ethyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O4/c1-18(16(21)13-7-8-15(20)17-13)9-10-22-11-14(19)12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3,(H,17,20) |
InChI Key |
BXAQKALRPZNHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCC(C1=CC=CC=C1)O)C(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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